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Compound of Interest

Compound Name: 1-Phenyl-2-pentanol

Cat. No.: B045728 Get Quote

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for the organic compound 1-Phenyl-2-pentanol. It is
intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis, offering a centralized resource for the spectroscopic characterization of this

molecule.

Data Presentation
The following tables summarize the key spectroscopic data for 1-Phenyl-2-pentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen

atoms in the molecule. The following chemical shifts have been reported for 1-Phenyl-2-
pentanol.[1]
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Chemical Shift (ppm) Multiplicity Assignment

7.30 - 7.20 m Aromatic C-H

3.80 m CH-OH

2.77, 2.67 m CH₂-Ph

1.61 - 1.35 m CH₂-CH₂

0.93 t CH₃

Solvent: CDCl₃. Multiplicity: m = multiplet, t = triplet.

¹³C NMR (Carbon-13 NMR) Data

While a publicly available experimental ¹³C NMR spectrum with assigned peaks for 1-Phenyl-2-
pentanol is not readily available, the expected chemical shifts can be predicted based on the

molecular structure and typical values for similar chemical environments.

Chemical Shift (ppm) Carbon Assignment

~139 C (quaternary aromatic)

~129 C-H (aromatic)

~128 C-H (aromatic)

~126 C-H (aromatic)

~73 CH-OH

~43 CH₂-Ph

~39 CH₂-CH₂

~19 CH₂-CH₃

~14 CH₃

Note: These are predicted values and may differ from experimental results.
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Infrared (IR) Spectroscopy
The infrared spectrum reveals the functional groups present in a molecule through their

characteristic vibrational frequencies. The expected IR absorption bands for 1-Phenyl-2-
pentanol are listed below.

Wavenumber (cm⁻¹) Vibration Functional Group

3550 - 3200 (broad) O-H stretch Alcohol

3100 - 3000 C-H stretch Aromatic

3000 - 2850 C-H stretch Aliphatic

1600 - 1450 C=C stretch Aromatic Ring

1300 - 1000 C-O stretch Alcohol

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, aiding in the determination of the molecular weight and structural features. The

most abundant fragments observed in the mass spectrum of 1-Phenyl-2-pentanol are

presented below.[2]

m/z Relative Intensity

92 100 (Base Peak)

91 High

55 High

The fragmentation of alcohols in mass spectrometry often involves alpha-cleavage (cleavage of

the C-C bond adjacent to the oxygen) and dehydration. The prominent peaks at m/z 91 and 92

likely correspond to the tropylium cation and related fragments resulting from cleavage of the

bond between the carbon bearing the hydroxyl group and the benzylic carbon.

Experimental Protocols
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The following sections detail the generalized methodologies for acquiring the spectroscopic

data presented.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A sample of 1-Phenyl-2-pentanol (typically 5-25 mg for ¹H NMR and 20-

100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as

chloroform-d (CDCl₃), in a clean, dry NMR tube. A small amount of a reference standard, such

as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, the

experiment is typically run at a frequency of 300-600 MHz. A series of radiofrequency pulses

are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For

¹³C NMR, a higher number of scans is usually required due to the lower natural abundance of

the ¹³C isotope. Broadband proton decoupling is employed to simplify the spectrum by

removing C-H splitting.

Data Processing: The acquired FID is converted into a spectrum using a Fourier transform. The

spectrum is then phased, baseline corrected, and referenced to the TMS signal. Integration of

the peaks in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 1-Phenyl-2-pentanol, a thin film is prepared by

placing a drop of the neat liquid between two salt plates (typically NaCl or KBr).

Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. An

infrared beam is passed through the sample, and the detector measures the amount of light

that is transmitted at each wavelength. A background spectrum of the salt plates is also

recorded and automatically subtracted from the sample spectrum to eliminate interference from

atmospheric CO₂ and water vapor.

Data Processing: The resulting interferogram is converted to a spectrum of transmittance or

absorbance versus wavenumber (cm⁻¹) via a Fourier transform.

Mass Spectrometry (MS)
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Sample Introduction and Ionization: A dilute solution of 1-Phenyl-2-pentanol in a volatile

solvent is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS).

In the ion source, the sample molecules are bombarded with high-energy electrons (electron

ionization, EI), causing them to lose an electron and form a positively charged molecular ion

(M⁺).

Mass Analysis: The molecular ions and any fragment ions formed are accelerated into a mass

analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-

charge ratio (m/z).

Detection: A detector records the abundance of ions at each m/z value. The resulting data is

plotted as a mass spectrum, which shows the relative intensity of each ion fragment.

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 1-Phenyl-2-pentanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045728#spectroscopic-data-of-1-phenyl-2-pentanol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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